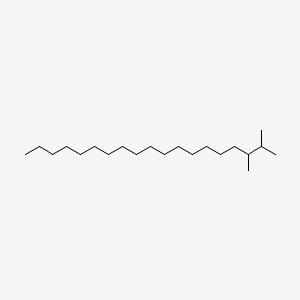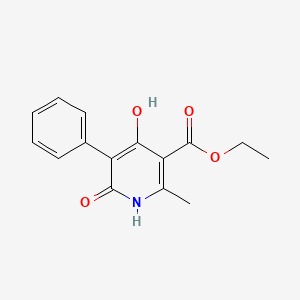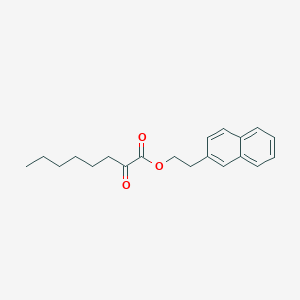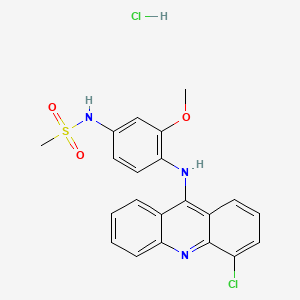
3(4H)-Quinazolineacetic acid, 2-(o-chlorophenyl)-6,8-dichloro-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(4H)-Quinazolineacetic acid, 2-(o-chlorophenyl)-6,8-dichloro-4-oxo- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a quinazoline ring system substituted with chlorophenyl and dichloro groups. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetic acid, 2-(o-chlorophenyl)-6,8-dichloro-4-oxo- typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenylacetic acid with appropriate quinazoline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
化学反応の分析
Types of Reactions
3(4H)-Quinazolineacetic acid, 2-(o-chlorophenyl)-6,8-dichloro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., thionyl chloride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学的研究の応用
3(4H)-Quinazolineacetic acid, 2-(o-chlorophenyl)-6,8-dichloro-4-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of 3(4H)-Quinazolineacetic acid, 2-(o-chlorophenyl)-6,8-dichloro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
類似化合物との比較
Similar Compounds
Clopidogrel: A thienopyridine derivative with antiplatelet activity.
Ticlopidine: Another thienopyridine with similar antiplatelet properties.
Cloxacillin: A chlorinated derivative of oxacillin with antibiotic properties
Uniqueness
3(4H)-Quinazolineacetic acid, 2-(o-chlorophenyl)-6,8-dichloro-4-oxo- is unique due to its specific substitution pattern and the presence of both quinazoline and chlorophenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
73013-14-6 |
|---|---|
分子式 |
C16H9Cl3N2O3 |
分子量 |
383.6 g/mol |
IUPAC名 |
2-[6,8-dichloro-2-(2-chlorophenyl)-4-oxoquinazolin-3-yl]acetic acid |
InChI |
InChI=1S/C16H9Cl3N2O3/c17-8-5-10-14(12(19)6-8)20-15(9-3-1-2-4-11(9)18)21(16(10)24)7-13(22)23/h1-6H,7H2,(H,22,23) |
InChIキー |
WXIZYQXWFBQODA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)N2CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



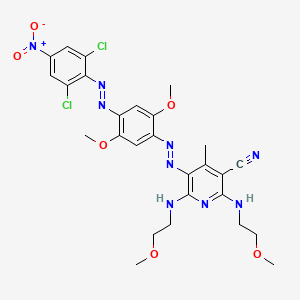

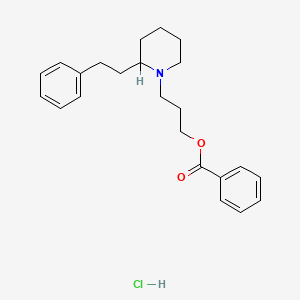
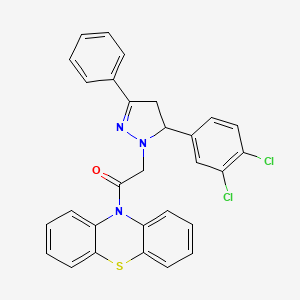
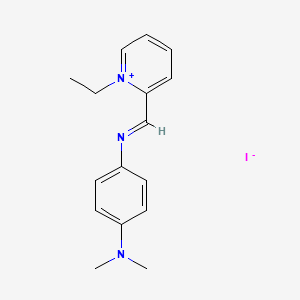
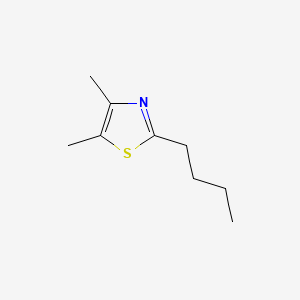
![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)
